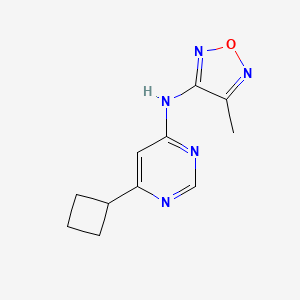

6-cyclobutyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-cyclobutyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutyl group and an oxadiazole moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclobutyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidin-4-amine typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like NaOH in DMSO at ambient temperature.

Cyclobutyl Substitution: The cyclobutyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclobutyl hal

Activité Biologique

6-Cyclobutyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a cyclobutyl group and an oxadiazole moiety, which is crucial for its biological properties.

Research indicates that compounds containing oxadiazole derivatives often exhibit diverse biological activities. The oxadiazole ring is known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, the 4-methyl substitution enhances the compound's ability to modulate biological functions through:

- Inhibition of Kinases : Similar compounds have shown activity against kinases such as Aurora kinases, which are critical in cell cycle regulation and cancer progression .

- Antimicrobial Properties : Oxadiazoles have been documented to possess antimicrobial activity, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds featuring the oxadiazole structure:

Case Studies

-

Inhibition of Cancer Cell Proliferation :

A study evaluated the effects of a related oxadiazole compound on HCT116 human colon carcinoma cells. The compound demonstrated significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics. This suggests potential for further development as an anticancer agent. -

Antimicrobial Testing :

Another investigation focused on the antimicrobial properties of oxadiazole derivatives. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents.

Propriétés

IUPAC Name |

N-(6-cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-7-11(16-17-15-7)14-10-5-9(12-6-13-10)8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,12,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKMQMXVNUFYRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1NC2=NC=NC(=C2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.